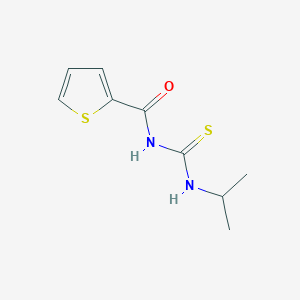

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is a nitrogen-based chemical compound that is a member of the thiophene family. It is a derivative of thiophene-2-carboxamide . This compound has been studied for its potential biological and medicinal activities .

Synthesis Analysis

The synthesis of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” involves the use of acyl chlorides and heterocyclic amine derivatives . These compounds are further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes . All metal(II) complexes were found to be air and moisture stable .

Molecular Structure Analysis

The molecular formula of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is C9H12N2OS2. The molecular weight is 228.3g/mol. The structure of this compound and its Cu(II) complex were characterized by the single-crystal X-ray diffraction method .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiophene derivatives have been studied for their antimicrobial properties. For instance, metal-based drugs using thiophene carboxamide compounds have shown effectiveness against various microbes. This suggests that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide could potentially be applied in the development of new antimicrobial agents .

Anti-inflammatory Applications

Thiophene frameworks are known to be present in nonsteroidal anti-inflammatory drugs (NSAIDs). Given the structural similarity, it’s plausible that our compound of interest may also exhibit anti-inflammatory properties, which could be explored for pharmaceutical applications .

Anesthetic Applications

Thiophene derivatives have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This indicates a potential application of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide in anesthetic formulations, particularly in dental medicine .

Antioxidant Applications

Studies on thiophene carboxamide derivatives have shown increased antioxidant activity. This points towards the possibility of using N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide as an antioxidant in various therapeutic or cosmetic products .

Wirkmechanismus

Target of Action

The primary targets of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide are transition metal ions, specifically Co (II), Ni (II), and Mn (II) complexes . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide interacts with its targets through coordination complexes . The compound forms hexacoordinate complexes with Co (II), Ni (II), and Mn (II) ions . Hydrogen-bonding involving the –NH2 group is also a significant factor in these interactions .

Biochemical Pathways

Coordination of metal ions by biologically active substances can result in enhanced activity . This suggests that the compound may influence pathways involving these metal ions.

Result of Action

A derivative of thiophene-2-carboxamide has been shown to have increased antimicrobial activity when coordinated to cu (ii), ni (ii), co (ii), and zn (ii) . This suggests that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide may also have antimicrobial effects.

Eigenschaften

IUPAC Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJKTLHMYOXZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)

![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)

![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)

![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)

![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)

![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)